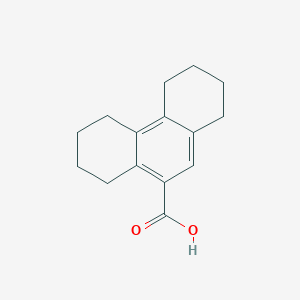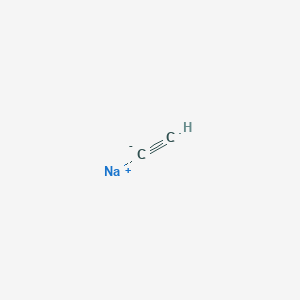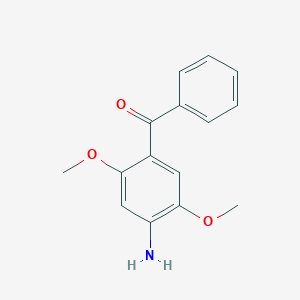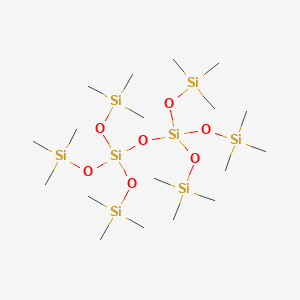
Hexakis(trimethylsiloxy)disiloxane
Übersicht
Beschreibung
Hexakis(trimethylsiloxy)disiloxane is a chemical compound with the molecular formula C18H54O7Si8 . It is a type of organosilicon compound, which are known for their wide range of applications in various fields due to their unique chemical and physical properties .
Synthesis Analysis
The synthesis of Hexakis(trimethylsiloxy)disiloxane and similar compounds often involves the hydrosilylation of alkenes and alkynes . This process is catalyzed by transition metals and is a commonly used method for the preparation of silicon-based compounds . The methodology described has vast functional group tolerance and is extremely efficient towards the formation of novel disiloxane-based building blocks .
Molecular Structure Analysis
The molecular structure of Hexakis(trimethylsiloxy)disiloxane is complex and detailed information about it can be found in databases like PubChem .
Chemical Reactions Analysis
The chemical reactions involving Hexakis(trimethylsiloxy)disiloxane are diverse. For instance, it has been reported that the reaction of tetrakis(trimethylsiloxy)silane and hexakis(trimethylsiloxy)disiloxane with sodium hydroxide in ethanol leads to the formation of a sodium silicate species .
Physical And Chemical Properties Analysis
The physical and chemical properties of Hexakis(trimethylsiloxy)disiloxane can be found in databases like PubChem . These databases provide comprehensive information about the compound’s structure, chemical names, physical and chemical properties, classification, patents, literature, biological activities, and more .
Wissenschaftliche Forschungsanwendungen
Hexakis(trimethylsilyl)disilane is a novel, highly branched, and symmetrical polysilane synthesized through multiple procedures. Its physical and spectral properties have been examined, contributing to the understanding of organopolysilane chemistry (Gilman & Harrell, 1967).
The reaction of trimethyliodosilane with tetraalkoxysilanes and hexaalkoxydisiloxanes results in trimethylsiloxy derivatives, with tetrakis(trimethylsiloxy)silane and hexakis(trimethylsiloxy)disiloxane being significant products. This study contributes to the understanding of reactions involving silane and siloxane compounds (Voronkov, Pavlov, & Dubinskaya, 1975).
Sterically overcrowded or charge perturbed molecules like Hexakis(trimethylsilyl)disilane show unique properties such as elongation of the central SiSi bond and different dihedral angles, revealing insights into molecular interactions and steric effects in chemistry (Bock, Meuret, & Ruppert, 1993).
Synthesis of Small Cyclosilanes involves the reaction of hexakis(trimethylsilyl)disilane with other compounds, leading to the formation of various derivatives and providing insights into the chemistry of cyclosilanes (Fischer, Konopa, Baumgartner, & Marschner, 2004).
The chemistry and structures of hexakis(halogenomethyl)-, hexakis(azidomethyl)-, and hexakis(nitratomethyl)disiloxanes have been investigated, offering insights into the structural and chemical properties of substituted hexamethyl disiloxanes, which are crucial in understanding their potential applications (Ascherl et al., 2013).
Safety And Hazards
Eigenschaften
IUPAC Name |
tris(trimethylsilyl) tris(trimethylsilyloxy)silyl silicate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H54O7Si8/c1-26(2,3)19-32(20-27(4,5)6,21-28(7,8)9)25-33(22-29(10,11)12,23-30(13,14)15)24-31(16,17)18/h1-18H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSVIBKXXPKFBHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)O[Si](O[Si](C)(C)C)(O[Si](C)(C)C)O[Si](O[Si](C)(C)C)(O[Si](C)(C)C)O[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H54O7Si8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80576556 | |
| Record name | 1,1,1,5,5,5-Hexamethyl-3-[(trimethylsilyl)oxy]trisiloxan-3-yl tris(trimethylsilyl) orthosilicate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80576556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
607.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Hexakis(trimethylsiloxy)disiloxane | |
CAS RN |
18602-90-9 | |
| Record name | 1,1,1,5,5,5-Hexamethyl-3-[(trimethylsilyl)oxy]trisiloxan-3-yl tris(trimethylsilyl) orthosilicate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80576556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



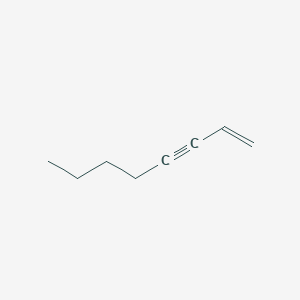
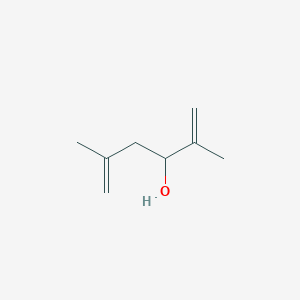
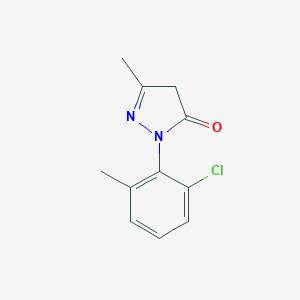
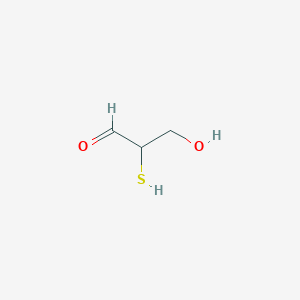
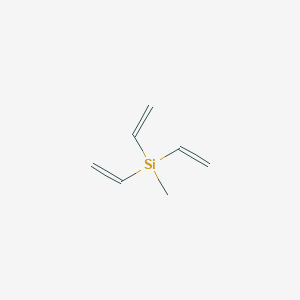
![1-Oxaspiro[2.3]hexane](/img/structure/B94672.png)
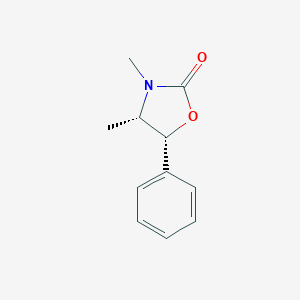
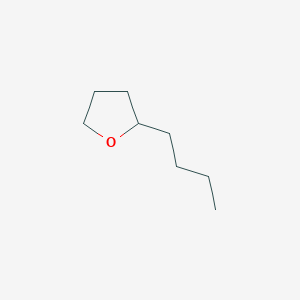

![1-Oxaspiro[2.7]decane](/img/structure/B94683.png)
